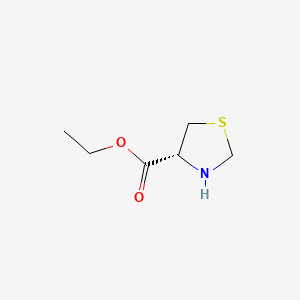

Ethyl (R)-thiazolidine-4-carboxylate

Description

Contextualizing Thiazolidine (B150603) Derivatives in Chemical and Biological Research

Thiazolidines are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. nih.gove3s-conferences.org This structural motif is a key component in a multitude of natural and synthetic compounds, demonstrating a broad spectrum of biological activities. nih.gove3s-conferences.org In the realm of medicinal chemistry, thiazolidine derivatives have garnered significant interest due to their diverse pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. nih.gove3s-conferences.orgnih.gove3s-conferences.orgacs.org The versatility of the thiazolidine ring allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical characteristics. nih.gov

Significance of Ethyl (R)-thiazolidine-4-carboxylate as a Chiral Scaffold

This compound is a specific derivative of thiazolidine that holds considerable importance as a chiral building block in asymmetric synthesis. nih.gov The "R" designation in its name refers to the stereochemical configuration at the 4th position of the thiazolidine ring, which is a chiral center. This chirality is crucial as it allows for the synthesis of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals where different enantiomers of a drug can have vastly different biological activities. The presence of both a secondary amine and a carboxylic ester functional group provides versatile handles for further chemical modifications.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, explore various synthetic methodologies for its preparation, and detail its application as a key intermediate in the synthesis of other important chemical entities. The information presented is based on established research findings and aims to provide a comprehensive overview of the chemical significance of this particular chiral scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (4R)-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBNETYZYOXTLS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289525 | |

| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60664-15-5 | |

| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60664-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4R)-4-thiazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (R)-thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Chemical Reactivity

Modern Methodologies for the Asymmetric Synthesis of Ethyl (R)-Thiazolidine-4-carboxylate

The asymmetric synthesis of this compound fundamentally relies on the use of chiral starting materials, with L-cysteine being the most prominent precursor due to its inherent stereochemistry.

The primary and most direct method for synthesizing the thiazolidine (B150603) ring with the desired (R)-configuration at the C4 position is the condensation reaction between L-cysteine and a carbonyl compound. mcmaster.cajst.go.jp L-cysteine, which possesses the (R)-configuration, reacts with aldehydes or ketones to form a thiazolidine ring system. nanobioletters.comnih.gov This reaction is a cyclocondensation where the thiol group of cysteine attacks the carbonyl carbon, and the amino group subsequently forms an imine or iminium ion, which then cyclizes.

The reaction of L-cysteine with various aldehydes results in 2-substituted-thiazolidine-4(R)-carboxylic acids. nih.govmdpi.com The stereochemistry at the C2 position depends on the aldehyde used and the reaction conditions, often resulting in a mixture of diastereomers (cis and trans). nanobioletters.comresearchgate.net For instance, the reaction of L-cysteine with p-tolualdehyde can produce a 1:1 mixture of C2 epimers. jst.go.jp The ratio of these diastereomers can be influenced by the solvent; for example, in DMSO, the trans isomer may be favored, while the cis isomer might be predominant in CDCl3. nanobioletters.com

A general procedure involves stirring L-cysteine hydrochloride hydrate (B1144303) with a base like sodium bicarbonate in an aqueous solution, followed by the addition of the desired aldehyde in ethanol (B145695). chemicalbook.com The product, a 2-substituted thiazolidine-4-carboxylic acid, often precipitates from the solution and can be isolated by filtration. mdpi.comchemicalbook.com To obtain the target ethyl ester, a subsequent esterification step, such as a Fischer esterification using ethanol and an acid catalyst, is necessary. youtube.com

Table 1: Examples of Stereocontrolled Condensation of L-Cysteine with Aldehydes

| Aldehyde | Base/Solvent | Product | Reference |

| Benzaldehyde (B42025) | NaHCO₃ / Ethanol-Water | (2RS,4R)-2-Phenyl-1,3-thiazolidine-4-carboxylic acid | mdpi.comchemicalbook.com |

| Salicylaldehyde | NaHCO₃ / Ethanol-Water | (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid | chemicalbook.com |

| p-Tolualdehyde | Not Specified | 2-p-Tolyl-1,3-thiazolidine-4(R)-carboxylic acid | jst.go.jp |

| Various Aryl Aldehydes | Ethanol | 2-Aryl substituted thiazolidine-4-carboxylic acids | nih.gov |

The secondary amine within the thiazolidine ring is a common site for derivatization, with N-acetylation being a frequently employed modification. biosynth.com This procedure involves reacting the thiazolidine-4-carboxylate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. nanobioletters.comnih.govbiosynth.com N-acetylation can serve multiple purposes, including altering the molecule's polarity, biological activity, or acting as a protecting group for the nitrogen atom during subsequent synthetic steps. nanobioletters.com

For example, 2-aryl-1,3-thiazolidine-4-carboxylic acids can be N-acylated using acetyl chloride or benzoyl chloride to yield the corresponding 3-acetyl or 3-benzoyl derivatives. nih.gov The synthesis of N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids has been reported using acetic anhydride. nanobioletters.comresearchgate.net The reaction of 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et), derived from L-cysteine and ethyl pyruvate, with acetyl chloride and triethylamine (B128534) (Et₃N) in ethyl acetate (B1210297) yields the N-acetylated product as a single stereoisomer in satisfactory yield. jst.go.jp

Table 2: N-Acylation of Thiazolidine-4-Carboxylic Acid Derivatives

| Thiazolidine Derivative | Acylating Agent | Conditions | Product | Reference |

| 2-Aryl-1,3-thiazolidine-4-carboxylic acids | Acetyl chloride | Not specified | 3-Acetyl-2-aryl-1,3-thiazolidine-4-carboxylic acids | nih.gov |

| 2-Aryl-1,3-thiazolidine-4-carboxylic acids | Benzoyl chloride | Not specified | 3-Benzoyl-2-aryl-1,3-thiazolidine-4-carboxylic acids | nih.gov |

| 2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid | Acetic anhydride | Not specified | 3-Acetyl-2-(4-(2-ethoxy-2-oxoethoxy)phenyl)thiazolidine-4-carboxylic acid | nanobioletters.com |

| 2-Methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester | Acetyl chloride | Et₃N, Ethyl acetate, r.t. | N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester | jst.go.jp |

Bioconjugation strategies represent an advanced frontier for the synthesis of complex molecules. While specific bioconjugation-enabled routes for the direct synthesis of this compound are not extensively detailed in the provided literature, the principles of bioconjugate chemistry are relevant. acs.org This can involve the use of enzymes or whole-cell systems to catalyze specific steps, offering high selectivity and milder reaction conditions. For instance, enzymes could potentially be used for the stereoselective condensation or for the resolution of racemic mixtures. The formation of certain thiazolidines has been observed in vivo; for example, the condensation of cysteine with acetaldehyde (B116499) (a metabolite of ethanol) can occur in the human body. researchgate.net This suggests the feasibility of biocompatible synthetic pathways, although controlled, high-yield synthetic routes leveraging this for this compound production remain an area for further research.

Synthesis of Diversified this compound Derivatives

Modification of the core thiazolidine scaffold is crucial for developing libraries of compounds for various applications. This diversification can be achieved through functionalization of the ester group or by building complexity onto the thiazolidine ring itself.

The synthesis of various functionalized thiazolidine-4-carboxylic acid esters can be achieved through standard esterification methods or by transesterification. youtube.com Starting with a thiazolidine-4-carboxylic acid, reaction with a desired alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. youtube.com Another common method involves converting the carboxylic acid to a more reactive species, like an acid chloride, which then readily reacts with an alcohol. Alternatively, the carboxylate salt of the thiazolidine can act as a nucleophile in an SN2 reaction with an alkyl halide to form the ester. youtube.com

The synthesis of a series of thiazolidine-4-carboxylic acid derivatives has been reported, starting from L-cysteine hydrochloride, which can then be esterified to produce a range of ester-functionalized analogs. nih.gov For example, reacting 2-(4-(2-ethoxy-2-oxoethoxy) phenyl) thiazolidine-4-carboxylic acid with hydrazine (B178648) hydrate can convert the ethyl ester on the phenyl substituent to a hydrazide, demonstrating functional group manipulation on a pre-formed thiazolidine structure. nanobioletters.com

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies for generating molecular complexity and diversity from simple starting materials in a single step. nih.govresearchgate.net These reactions are prized for their high atom economy, operational simplicity, and ability to quickly build complex heterocyclic scaffolds like thiazolidines. nih.govresearchgate.net

Various MCRs have been developed for the synthesis of thiazolidine derivatives. A common three-component reaction involves the condensation of an amine, an aldehyde, and a mercaptoacetic acid to form 1,3-thiazolidin-4-ones. nih.govresearchgate.net Catalysts such as L-proline or ionic liquids can be employed to promote these reactions, often under environmentally benign conditions like using water as a solvent. nih.govresearchgate.net For instance, a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and thioglycolic acid using [Et₃NH][HSO₄] as a catalyst produces 1,3-thiazolidin-4-ones in excellent yields. nih.gov

Another MCR approach involves the reaction of primary amines, isothiocyanates, and maleic anhydride in the presence of a heterogeneous catalyst to synthesize different thiazolidine derivatives. semanticscholar.org Furthermore, a novel one-pot, multicomponent, copper-catalyzed reaction among primary amines, ketones, terminal alkynes, and isothiocyanates has been developed to produce thiazolidin-2-imines. nih.gov These MCR strategies offer powerful tools for modifying the basic thiazolidine scaffold, allowing for the introduction of diverse substituents and functional groups in a highly efficient manner. crimsonpublishers.com

of this compound

This article explores the advanced synthetic strategies involving this compound, focusing on its derivatization, reaction mechanisms, and stereochemical control. The content delves into specific chemical transformations and the underlying principles governing the formation and reactivity of the thiazolidine ring system.

Structure Activity Relationship Sar and Rational Drug Design

Influence of Chirality and Stereochemistry on Biological Efficacy

The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in the biological activity of thiazolidine (B150603) derivatives. The chirality at the C4 position, inherited from the parent amino acid (R)-cysteine, often dictates the molecule's ability to interact effectively with its biological targets.

The (R) configuration at the 4-position of the thiazolidine ring is crucial for the orientation of the carboxylate group, which plays a significant role in how the molecule binds to enzymes and receptors. This specific stereochemistry is often a prerequisite for biological activity. For instance, studies on 2-substituted thiazolidine-4(R)-carboxylic acids have demonstrated their ability to modulate the levels of non-protein sulfhydryls and the activity of sulfurtransferases in mouse liver and brain, highlighting the importance of the (R)-stereocenter. nih.gov

In the design of novel tyrosinase inhibitors, derivatives based on (2R/S,4R)-2-(substituted phenyl)thiazolidine-4-carboxylic acid were synthesized. sigmaaldrich.cn The (4R) configuration was retained from the L-cysteine starting material, and it was found that these compounds could effectively inhibit the enzyme. sigmaaldrich.cn Similarly, research into antiproliferative agents identified (2RS,4R)-2-phenyl-3-propynoyl-thiazolidine-4-carboxylic acid ethyl ester as a potent molecule, again emphasizing the role of the (4R) center in its biological action. researchgate.net The synthesis of novel bidentate ligands from L-cysteine, such as (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, further confirms that the (R) configuration at C4 is a common feature in biologically active thiazolidine derivatives. ekb.eg

When a second chiral center is introduced into the thiazolidine ring, typically at the C2 position, diastereomers are formed. These diastereomers, which have different spatial arrangements, can exhibit markedly different biological activities. The synthesis of 2-aryl-thiazolidine-4-carboxylic acids by reacting an aromatic aldehyde with (R)-cysteine often yields a mixture of diastereomers. researchgate.net For example, the reaction between cysteine and benzaldehyde (B42025) derivatives produces a mixture of cis-(2S, 4S) and trans-(2R, 4S) isomers. researchgate.net An equilibrium, known as epimerization, can occur at the C2 position, and the ratio of these diastereomers can be influenced by factors like the solvent used. researchgate.net

Substituent-Mediated Modulation of Bioactivity

The pharmacological profile of the ethyl (R)-thiazolidine-4-carboxylate scaffold can be finely tuned by introducing various chemical groups (substituents) at different positions on the thiazolidine ring.

Modification at the nitrogen atom (N3) of the thiazolidine ring has a profound impact on the molecule's biological activity. The introduction of an acyl group, for example, is a common strategy to create new therapeutic agents. Studies have shown that 3-propionyl-thiazolidine-4-carboxylic acid ethyl esters possess significant antiproliferative activity against hepatocellular carcinoma cell lines. researchgate.net N-acetyl derivatives have also been reported to possess biological activity. researchgate.net

More complex substituents on the nitrogen atom can lead to highly specific biological actions. A series of N-substituted thiazolidine-2,4-dione derivatives were synthesized and showed notable antimicrobial potential. nih.gov Research into anticancer agents has explored a wide variety of N-substituents, including the incorporation of other heterocyclic rings like 1,3,4-oxadiazole (B1194373) or thiadiazole, to create potent compounds. researchgate.net These findings demonstrate that the N3 position is a critical site for modification to alter and enhance the pharmacological properties of the thiazolidine core.

Substitutions at other positions of the thiazolidine ring, particularly at C2 and C5, are instrumental in defining the compound's spectrum of activity. nih.gov The nature of the substituent at the C2 position often dictates the specific therapeutic application. For instance, attaching different aryl groups at the C2 position of thiazolidine-4(R)-carboxylic acid leads to compounds with varying effects on sulfhydryl levels in tissues. nih.gov The design of tyrosinase inhibitors has also focused on introducing substituted phenyl groups at this position. sigmaaldrich.cn

Substitutions at the C5 position have also been explored. The introduction of a methylene (B1212753) group at C5 allows for further structural modifications, leading to derivatives with different biological profiles. nih.gov The table below summarizes the effect of different substituents on the anticancer activity of pyrazole-thiazolidinone hybrids, illustrating how minor changes to the ring system can influence efficacy.

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Anticancer Activity | Reference |

|---|---|---|---|---|

| Pyrazole-thiazolidinone-triazoles | C2 of Thiazolidine | o-tolyl fragment | Most favorable for anticancer effect | nih.gov |

| Pyrazole-thiazolidinone-triazoles | C2 of Thiazolidine | Naphthyl ring | Complete loss of activity | nih.gov |

| Thiazolidin-4-one Derivatives | C5 of Thiazolidine | Arylidene groups | Leads to condensed pyrano[2,3-d]thiazole systems | nih.gov |

The ethyl carboxylate group at the C4 position is not merely a structural feature but an active participant in molecular interactions that underpin the compound's biological effects. This group can act as a crucial binding element, particularly in enzyme inhibition. In the development of metallo-β-lactamase (MBL) inhibitors, the carboxylate moiety was identified as a key zinc-binding group. rsc.org Thiazolidine derivatives bearing a carboxylate group can mimic the structure of natural substrates, allowing them to fit into the active site of enzymes. rsc.org

Furthermore, the carboxylate group can form hydrogen bonds and other electrostatic interactions with amino acid residues in a target protein, anchoring the inhibitor in place. For instance, research on influenza neuraminidase inhibitors showed that the thiazolidine-4-carboxylic acid scaffold could exhibit potent inhibitory activity, with the carboxylate group playing a key role in binding to the enzyme. researchgate.net The carboxylate can also serve as a chemical handle for further modification, such as conversion into an amide, to create derivatives with altered solubility, stability, and pharmacological profiles. researchgate.net

Computational and In Silico Approaches in Lead Optimization

Computational techniques are indispensable in the journey from a promising hit compound to a viable drug candidate. These methods provide deep insights into molecular interactions and guide the synthesis of more potent and selective analogs.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. This technique is crucial for estimating the binding affinity and understanding the interactions that stabilize the ligand-protein complex. For instance, molecular docking studies on (4R)-thiazolidine carboxylic acid and its 2-substituted analogs have been instrumental in identifying them as potent urease inhibitors. nih.govresearchgate.net

In a notable study, computer-guided synthesis of (4R)-thiazolidine carboxylic acid analogs was performed to target the urease active site. researchgate.net Docking simulations revealed that the (4R) configuration is crucial for inhibitory activity, with the carboxylic terminal's oxygen atoms binding tightly to the bimetallic nickel center of urease. researchgate.net This interaction is significantly weaker with the (4S) isomer, highlighting the stereochemical importance in binding. researchgate.net The binding affinity, often expressed as a score or free energy of binding, helps in prioritizing compounds for synthesis and biological testing.

Flexible docking simulations have also been successfully applied to 4-thiazolidinones as inhibitors of the HIV-1 reverse transcriptase (HIV-1 RT) allosteric site. nih.gov A strong correlation between the predicted binding free energies and the experimentally determined inhibitory activities (EC50) underscored the reliability of the identified binding modes. nih.gov Such studies provide a pharmacophoric blueprint of the structural requirements for potent inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Data for Thiazolidine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |

| (4R)-Thiazolidine Carboxylic Acid Analogs | Urease | Bimetallic Nickel Center | - |

| 4-Thiazolidinones | HIV-1 Reverse Transcriptase | Allosteric Site Residues | Good correlation with EC50 |

| Imino-Thiazolidinone Derivatives | Carbonic Anhydrase II | VAL121, GLN92, LEU198, PRO201, PHE131 | - |

Note: Specific binding affinity values are often proprietary or vary between studies and software used. The table provides a qualitative representation of docking study outcomes.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of unsynthesized compounds and for understanding which molecular properties are key to their function.

For thiazolidine-4-carboxylic acid derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against the neuraminidase of the H3N2 influenza virus. researchgate.net A 2D-QSAR model developed using multiple linear regression showed a high correlation coefficient (r² = 0.98), indicating that electrostatic and steric properties are predominant factors influencing biological activity. researchgate.net

In another study focused on anti-tubercular agents, a QSAR model was developed for a series of 53 thiazolidine-4-one derivatives. nih.gov The resulting model demonstrated good predictive power and highlighted the positive correlation of descriptors such as MLFER_S, GATSe2, and EstateVSA 6 with anti-tubercular activity, while SpMAD_Dzs 6 showed a negative correlation. nih.gov This suggests that higher polarizability, specific electronegativities, and surface area contributions enhance the antitubercular activity of these derivatives. nih.gov

Table 2: Key Descriptors in QSAR Models for Thiazolidine Derivatives

| QSAR Model Application | Key Molecular Descriptors | Implication for Activity |

| Neuraminidase Inhibition researchgate.net | Electrostatic Properties, Steric Properties | Predominant influence on inhibitory activity |

| Anti-tubercular Activity nih.gov | MLFER_S, GATSe2, Shal, EstateVSA 6 | Positive correlation with activity |

| Anti-tubercular Activity nih.gov | SpMAD_Dzs 6 | Negative correlation with activity |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models are developed based on the structures of known active ligands or the ligand-binding site of a protein. These models serve as 3D queries for searching large chemical databases to identify novel compounds with the potential for similar biological activity.

Pharmacophore modeling of thiazolidine-4-carboxylic acid derivatives has suggested that hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features at specific substitution sites are crucial for enhancing their activity against influenza A neuraminidase. researchgate.net Similarly, for HIV-1 RT inhibitors, docking studies have helped to elucidate the key pharmacophoric structural requirements for inhibitory activity. nih.gov

The process of pharmacophore hybridization, which combines essential features from different active scaffolds, is also a promising strategy. researchgate.net The thiazolidin-4-one ring is considered a fundamental component in such approaches due to its versatile biological activities. researchgate.net By identifying the key interaction points, pharmacophore models guide the design of new molecules with improved affinity and selectivity for their intended targets. nih.gov

Pharmacological and Biochemical Investigations

Antiviral Potency: Focus on Neuraminidase Inhibition

The influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected cells, making it a prime target for antiviral drug development. Thiazolidine-4-carboxylate derivatives have emerged as a promising class of NA inhibitors.

A significant body of research has been dedicated to synthesizing and evaluating derivatives of thiazolidine-4-carboxylic acid for their ability to inhibit the neuraminidase enzyme of the influenza A virus. nih.gov These compounds, often synthesized from L-cysteine hydrochloride, have demonstrated moderate inhibitory activity against influenza A neuraminidase. nih.gov One study reported a series of these derivatives, with the most potent compound, designated as 4f, exhibiting an IC₅₀ value of 0.14 μM. nih.gov While this is approximately seven times less potent than the established drug oseltamivir, it highlights the potential of the thiazolidine (B150603) ring as a scaffold for designing novel and more active NA inhibitors. nih.gov

Further studies have sought to validate and expand upon these findings. A research effort involving 28 different thiazolidine-4-carboxylic acid derivatives confirmed their moderate inhibitory capacity against influenza A neuraminidase. researchgate.net In another investigation focusing on avian influenza virus (AIV) H9N2, a series of 2-aryl substituted thiazolidine-4-carboxylic acids were synthesized and tested. The results indicated that these compounds were active against the virus, with one derivative showing an IC₅₀ value of 3.47 µM. nih.gov These findings underscore the potential of thiazolidine carboxylic acids as a basis for developing antiviral agents against various influenza strains. nih.gov

Table 1: Inhibitory Activity of Selected Thiazolidine Derivatives Against Neuraminidase

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Compound 4f | Influenza A Neuraminidase | 0.14 | nih.gov |

| 2-arylthiazolidine-4-carboxylic acid (1d) | Avian Influenza Virus (H9N2) | 3.47 | nih.gov |

| Acetaminophen Mercapturate | Influenza A Neuraminidase | Noted as most potent in its series, specific value not provided | researchgate.net |

To understand the structural basis for their inhibitory activity, researchers have employed computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net These analyses provide insights into how thiazolidine derivatives bind to the neuraminidase active site. researchgate.net

Molecular docking studies have shown that these compounds can fit into the active site of the enzyme, with their interactions being influenced by steric, electrostatic, and hydrophobic properties. researchgate.net QSAR models have revealed that for some derivatives, steric and hydrophobic features negatively contribute to the inhibitory activity, suggesting that a precise size and character are needed for optimal binding. turkjps.org The models also indicate that electrostatic and steric properties have a predominant influence on the biological activity. researchgate.net For instance, docking analyses of predicted potent compounds showed significant steric interactions with residues within the enzyme's active site. researchgate.net These computational studies serve as a valuable guide for the rational design of new thiazolidine-based inhibitors with improved potency by optimizing their structural features for better interaction with the target enzyme. turkjps.org

Anticancer and Antiproliferative Research

The thiazolidine scaffold is not only relevant in antiviral research but has also been identified as a promising core structure in the development of anticancer agents. nih.gov Derivatives of this compound have been investigated for their ability to kill cancer cells and halt their proliferation through various cellular mechanisms.

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. nih.gov Research has shown that certain thiazolidinone derivatives can trigger this process in cancer cells. For example, novel thiazolidinone-1,2,3-triazole hybrids were found to induce apoptosis through the caspase-3/7 pathway. nih.gov In one study, a specific compound from this series, labeled 6f, caused a 16-fold increase in the number of apoptotic cells in the HT-1080 fibrosarcoma cell line and a sevenfold increase in the A-549 lung cancer cell line when compared to untreated cells. nih.gov This demonstrates the potential of these compounds to act as pro-apoptotic agents in cancer therapy. The broader class of thiazolidin-4-ones has also been recognized for its ability to induce apoptosis. nih.gov

Beyond inducing cell death, inhibiting the uncontrolled proliferation of cancer cells is a key strategy in cancer treatment. The thiazolidin-4-one structure is considered an effective scaffold for creating drugs that inhibit cancer cell proliferation. nih.gov These compounds can interfere with various enzymatic pathways essential for tumor growth. nih.gov For instance, certain 2-arylthiazolidine-4-carboxylic acid amides have been identified as a new class of cytotoxic agents that can reduce cell proliferation. nih.gov One study highlighted a compound that not only reduced cell proliferation but also inhibited the growth of drug-resistant non-small cell lung carcinoma and human breast adenocarcinoma cell lines. nih.gov

An ideal anticancer agent should be selectively toxic to tumor cells while sparing normal, healthy cells. Investigations into thiazolidine derivatives have shown promise in this regard. In one extensive screening, novel thiazolidin-4-ones were tested against sixty human tumor cell lines across nine different cancer types, including melanoma, colon, ovarian, and lung cancer. The results indicated that these compounds exhibited antitumor activity, particularly at higher concentrations, causing a reduction in the growth of melanoma and colon cancer cells. nih.gov

Other studies have identified derivatives with potent activity against specific cancer types. For example, 2-arylthiazolidine-4-carboxylic acid amides were discovered as a class of cytotoxic agents specifically for prostate cancer. nih.gov Furthermore, thiazolidinone-pyrazole hybrids have demonstrated effective anticancer activity against breast cancer cell lines, including MDA-MB-231. nih.gov Similarly, certain thiazolidinone-1,2,3-triazole hybrids showed potent cytotoxicity against HT-1080 (fibrosarcoma), A-549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov

Table 2: Cytotoxic Activity of Selected Thiazolidine Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Effect | Source |

|---|---|---|---|

| Thiazolidin-4-ones | Melanoma, Colon | Growth reduction | nih.gov |

| 2-arylthiazolidine-4-carboxylic acid amides | Prostate Cancer | Cytotoxic | nih.gov |

| Thiazolidinone-pyrazole hybrids | MDA-MB-231 (Breast) | Anticancer activity | nih.gov |

| Thiazolidinone-1,2,3-triazole hybrids | HT-1080 (Fibrosarcoma) | Cytotoxicity, Apoptosis Induction | nih.gov |

| Thiazolidinone-1,2,3-triazole hybrids | A-549 (Lung) | Cytotoxicity, Apoptosis Induction | nih.gov |

Antimicrobial and Antifungal Spectrum

The thiazolidine core is a prominent feature in various antimicrobial agents, and derivatives of Ethyl (R)-thiazolidine-4-carboxylate have been explored for their efficacy against a range of microbial pathogens.

The 1,3-thiazolidine ring is a key structural motif in several antibiotics, and its antibacterial activity is sometimes attributed to the inhibition of enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net The disruption of this pathway compromises the structural integrity of the bacterial cell, leading to cell death. While the broader class of thiazolidine-containing compounds, such as penicillins, are well-known for this mechanism, specific studies detailing the direct inhibition of peptidoglycan synthesis by this compound itself are not extensively documented. However, the structural similarity of its derivatives to known MurB inhibitors, an enzyme essential for peptidoglycan precursor formation, suggests a potential mechanism of action that warrants further investigation. researchgate.net

Thiazolidine derivatives have demonstrated notable antifungal properties. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated for their activity against fungal isolates like Candida albicans. researchgate.net While some of these compounds exhibited weak to moderate antifungal activity, specific derivatives, such as those with a 3-methoxybenzylidene substituent, showed activity against Gram-positive bacteria. researchgate.net

Furthermore, a class of antifungal drugs known as Mycosidines, which are 3,5-substituted thiazolidine-2,4-diones, have shown high fungistatic and fungicidal activity. nih.gov These compounds can induce morphological changes in the cell wall of yeasts like Candida. nih.gov The broad-spectrum potential of the thiazolidine scaffold is also highlighted by the development of Abafungin, a thiazole (B1198619) derivative with antifungal properties that directly impairs the fungal cell membrane. cbijournal.com Research into new 1,3-thiazolidin-4-one derivatives has also revealed mild to good fungistatic effects against Candida species, particularly C. albicans. researchgate.net

Table 1: Antifungal Activity of Selected Thiazolidine Derivatives

| Compound Class | Target Pathogen | Observed Effect | Reference |

| Thiazolidine-2,4-dione carboxamides | Candida albicans | Weak to moderate activity | researchgate.net |

| Mycosidines (thiazolidine-2,4-diones) | Candida spp. | High fungistatic and fungicidal activity | nih.gov |

| 1,3-Thiazolidin-4-ones | Candida albicans | Mild to good fungistatic effect | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of novel antitubercular agents. The thiazolidine scaffold has proven to be a valuable starting point for the design of new drugs targeting this pathogen. mdpi.com

This compound serves as a versatile building block for the synthesis of more complex thiazolidine derivatives with potent antitubercular activity. novapublishers.com The thiazolidin-4-one scaffold, in particular, has been a focus of extensive research. nih.gov By modifying the structure, researchers have developed numerous derivatives, including hybrids with other heterocyclic rings and sulfonamide moieties. nih.gov These modifications aim to enhance the compound's ability to interact with specific targets within the mycobacterium. One of the key targets for many thiazolidinone derivatives is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acids, a major component of the Mtb cell wall. nih.govnih.gov

A significant advantage of developing new classes of antitubercular drugs is the potential for activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. mdpi.com Several synthesized thiazolidin-4-one derivatives have demonstrated promising activity against these challenging strains. nih.gov For example, specific compounds have shown low micromolar Minimum Inhibitory Concentrations (MICs) against drug-sensitive, MDR, and XDR Mtb strains. nih.gov The structural flexibility of the thiazolidin-4-one scaffold allows for the creation of derivatives that can overcome existing resistance mechanisms. mdpi.com

Table 2: Antitubercular Activity of Thiazolidin-4-one Derivatives

| Compound Derivative | Target Strain | MIC (µM) | Reference |

| Compound 3 (thiazolo[3,2-a] nih.govnih.govresearchgate.nettriazine derivative) | Drug-Sensitive Mtb | 2.49 | nih.gov |

| Compound 3 (thiazolo[3,2-a] nih.govnih.govresearchgate.nettriazine derivative) | Multi-Drug Resistant Mtb | 9.91 | nih.gov |

| Compound 3 (thiazolo[3,2-a] nih.govnih.govresearchgate.nettriazine derivative) | Extensive-Drug Resistant Mtb | 39.72 | nih.gov |

| Compound 7c (thiazolo[3,2-a] nih.govnih.govresearchgate.nettriazine derivative) | Drug-Sensitive Mtb | 2.28 | nih.gov |

| Compound 7c (thiazolo[3,2-a] nih.govnih.govresearchgate.nettriazine derivative) | Multi-Drug Resistant Mtb | 18.14 | nih.gov |

| Compound 7c (thiazolo[3,2-a] nih.govnih.govresearchgate.nettriazine derivative) | Extensive-Drug Resistant Mtb | 36.31 | nih.gov |

Neuroprotective and Antioxidative Properties

Beyond their antimicrobial applications, thiazolidine derivatives have been investigated for their potential in treating neurodegenerative diseases, largely owing to their neuroprotective and antioxidative capabilities.

Thiazolidine-4-carboxylic acid derivatives have been shown to counteract oxidative stress and neuroinflammation, which are key factors in neurodegeneration. researchgate.net These compounds can reverse the inflammatory cascade induced by factors like ethanol (B145695) exposure, potentially by modulating pathways involving ROS (Reactive Oxygen Species), NF-κB, and various pro-inflammatory cytokines.

The neuroprotective effects are also linked to their antioxidant properties. Many thiazolidine derivatives are reported to be potent free-radical scavengers. They can enhance the activity of antioxidant enzymes such as Glutathione (B108866) (GSH), Glutathione S-transferase (GST), and catalase, while inhibiting lipid peroxidation (LPO). This dual action of reducing oxidative stress and inflammation underscores the therapeutic potential of thiazolidine derivatives in conditions like Alzheimer's and Parkinson's disease. nih.gov For instance, a synthesized thiazolidine-2,4-dione derivative demonstrated neuroprotective effects by reducing the expression of phosphorylated tau protein, a hallmark of Alzheimer's disease. nih.gov

Attenuation of Ethanol-Induced Neurodegeneration and Memory Impairment

Ethanol consumption has been linked to memory impairment in adults, a process in which neuroinflammation and the production of reactive oxygen species (ROS) are major contributors to nerve damage. jocpr.comthepharmajournal.com Studies on animal models have shown that ethanol treatment can induce memory deficits. jocpr.comresearchgate.net The underlying pathology involves the activation of several proinflammatory cytokines and pathways, which can expedite neuronal death. thepharmajournal.comfrontiersin.org

Thiazolidine-4-carboxylic acid derivatives have demonstrated significant neuroprotective potential in models of ethanol-induced neurodegeneration. jocpr.comfrontiersin.org Treatment with these compounds has been shown to reduce oxidative stress and neuroinflammation, thereby mitigating memory impairment caused by ethanol. jocpr.comresearchgate.net The mechanism appears to involve targeting the hallmarks of ethanol-induced neurodegeneration, suggesting a potential strategy for addressing neurological disorders where inflammation and oxidative stress are key factors. thepharmajournal.com By reversing the inflammatory cascade and oxidative distress associated with ethanol exposure, these derivatives exhibit a clear neuroprotective role. frontiersin.org

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

Reactive Oxygen Species (ROS) are key mediators of inflammation and cellular damage. mdpi.com The production of ROS is a major factor in nerve damage that leads to conditions like memory impairment. jocpr.comfrontiersin.org Thiazolidine derivatives have been identified as effective agents in combating oxidative stress by scavenging these harmful species.

The primary mechanism by which thiazolidine-4-carboxylic acid derivatives exert their neuroprotective effects is through the attenuation of oxidative stress. researchgate.netfrontiersin.org This is achieved by modulating key inflammatory pathways that are triggered by ROS. Research indicates that these compounds can reverse the inflammatory cascade initiated by ethanol exposure by interrupting the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway. frontiersin.org NF-κB, a transcription factor, can be activated by ROS, leading to the expression of proinflammatory genes. mdpi.com By reducing ROS, thiazolidine derivatives can decrease the activation of this pathway, leading to reduced neuroinflammation. researchgate.netfrontiersin.org Furthermore, some studies utilize techniques like electron spin resonance (ESR) spectroscopy to directly evaluate the antioxidant behavior of related compounds towards oxygen radicals. acs.org

Assessment of Overall Antioxidant Potential

The antioxidant capacity of thiazolidine-4-carboxylic acid derivatives has been formally evaluated through various in vitro assays. A common method used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate an electron and neutralize the stable DPPH radical. frontiersin.orgnih.gov

Studies on a series of 2-aryl thiazolidine-4-carboxylic acids revealed that the nature and position of substituents on the aromatic ring significantly influence the antioxidant potential. frontiersin.org For instance, compounds featuring a methoxy (B1213986) (-OCH3) group on the aromatic ring demonstrated superior radical scavenging properties compared to those with chloro (-Cl), fluoro (-F), or nitro (-NO2) groups. frontiersin.org The presence of a phenyl ring itself was also found to enhance radical scavenging activity. frontiersin.org In other studies, derivatives containing phenolic groups were noted for their contribution to inhibiting DPPH radicals, confirming the potent antioxidant potential of these compounds. nih.gov

Table 1: Influence of Aromatic Substituents on Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acids This table is a representative summary based on findings that different substituent groups affect antioxidant potential.

| Substituent Group at C-2 | Relative Radical Scavenging Property |

| Methoxy (-OCH3) | High |

| Phenyl (unsubstituted) | Moderate-High |

| Chloro (-Cl) | Low-Moderate |

| Fluoro (-F) | Low-Moderate |

| Nitro (-NO2) | Low |

Emerging Biological Activities and Therapeutic Targets

Beyond their established neuroprotective and antioxidant roles, derivatives of the thiazolidine-4-carboxylic acid scaffold are being investigated for a range of other therapeutic applications.

Angiotensin Converting Enzyme (ACE) Inhibition

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and the Angiotensin-Converting Enzyme (ACE) is a key component of this system. jocpr.com ACE inhibitors are a class of drugs used to treat hypertension and other cardiovascular diseases. jocpr.comherts.ac.uk In an effort to identify new ACE inhibitors, a series of 3-(2-cinnamamidoethylsulfonyl)thiazolidine-4-carboxylate derivatives were designed and synthesized. jocpr.com In vitro evaluation showed that these compounds exhibited inhibitory activity against ACE, with one of the most active compounds identified as 10g in the study. jocpr.com This research demonstrates that the thiazolidine-4-carboxylate structure can serve as a scaffold for the development of novel ACE inhibitors, opening a new avenue for their potential use in cardiovascular medicine. jocpr.com

Table 2: ACE Inhibitory Activity of Synthesized Thiazolidine-4-Carboxylate Derivatives Data from a study on 3-(2-cinnamamidoethylsulfonyl)thiazolidine-4-carboxylate derivatives.

| Compound ID (in study) | Structure Description | IC50 Value (mM) |

| 10g | R1 = H, R2 = H, R3 = H, X = 4-Cl | 3 |

| Other Analogs | Various substitutions | 3-9 |

| Captopril (Standard) | Reference Drug | 18.1 nM |

Anti-inflammatory Modulations (e.g., COX-2 Inhibition)

Chronic inflammation is implicated in numerous diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. nih.govosti.gov Thiazolidine derivatives have shown considerable promise as anti-inflammatory agents, partly through their ability to inhibit COX-2. awiner.com The neuroprotective effects observed in ethanol-induced neurodegeneration are linked to the reduction of proinflammatory cytokines, including COX-2. frontiersin.org Studies have shown that some thiazolidinone derivatives, which are structurally related, exhibit significant inhibition of the COX-2 enzyme, comparable to standard anti-inflammatory drugs, while showing no inhibition of the COX-1 enzyme. awiner.com This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Anticonvulsant Efficacy

The search for new antiepileptic drugs with improved safety and efficacy is ongoing, and thiazolidinones have emerged as a promising class of compounds. scienceopen.com Several studies on novel thiazolidinone derivatives have demonstrated significant anticonvulsant activity in various seizure models, such as those induced by pentylenetetrazole and maximal electroshock. scienceopen.com For example, a lead compound identified as 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone showed potent, dose-dependent anticonvulsant effects. scienceopen.com While these studies were conducted on thiazolidinone derivatives rather than directly on this compound, the shared core heterocyclic structure suggests that this class of compounds represents a viable starting point for developing new anticonvulsant agents. herts.ac.uk

Modulation of Melanogenesis and Tyrosinase Activity

The structural similarity of 2,4-substituted thiazolidine derivatives to the natural substrates of tyrosinase, such as tyrosine and L-DOPA, forms the basis for their investigation as competitive inhibitors. nih.gov Various modifications to the thiazolidine ring have been explored to enhance their inhibitory potency.

Research has demonstrated that certain 2-aryl-1,3-thiazolidine-4-carboxylic acids are capable of preventing the tyrosinase-catalyzed conversion of L-tyrosine to melanin (B1238610). nih.gov For instance, 2-(2'-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid proved effective at inhibiting melanogenesis in vitro. nih.gov The proposed mechanism involves the cleavage of the thiazolidine ring, leading to the formation of a Schiff base containing a sulfhydryl (-SH) group. This intermediate then traps the enzymatically generated dopaquinone, thereby halting the melanin synthesis cascade. nih.gov

Furthermore, studies on 5-(substituted benzylidene)thiazolidine-2,4-diones have identified potent tyrosinase inhibitors. nih.gov Specifically, compounds with hydroxy and methoxy substitutions on the benzylidene ring, such as (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione and (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione, exhibited significantly higher inhibitory activities than the commonly used standard, kojic acid. nih.gov Kinetic analyses revealed these compounds to be competitive inhibitors of mushroom tyrosinase. nih.gov

The following table summarizes the tyrosinase inhibitory activity of various thiazolidine derivatives, highlighting their efficacy in terms of IC₅₀ values.

Table 1: Tyrosinase Inhibitory Activity of Thiazolidine Derivatives

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|

| (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione | 13.36 | Kojic acid | 24.72 |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | 9.87 | Kojic acid | 24.72 |

Data sourced from multiple studies to illustrate the range of inhibitory potential within this class of compounds. nih.govresearchgate.net

Inhibition of HIV-1 Reverse Transcriptase

The enzyme reverse transcriptase (RT) is a critical component for the replication of the human immunodeficiency virus type 1 (HIV-1). It is responsible for converting the viral RNA genome into proviral DNA, which is then integrated into the host cell's genome. Consequently, HIV-1 RT is a major target for antiretroviral drugs. Thiazolidine derivatives have emerged as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. nih.govnih.gov

Research into novel (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones has identified compounds with potent inhibitory action against HIV-1 RT. nih.gov Two compounds from this series demonstrated IC₅₀ values of 0.04 µM and 0.25 µM, which were superior to the reference drug, nevirapine. nih.gov Kinetic studies of the most active compounds indicated an uncompetitive mode of inhibition, a desirable characteristic as it may be effective against viral strains resistant to traditional non-competitive NNRTIs. nih.gov

Further investigations into 2,3-diaryl-thiazolidin-4-ones have also highlighted their potential as selective NNRTIs. nih.gov Molecular docking studies have been instrumental in understanding the structure-activity relationships, revealing the importance of hydrophobicity and the presence of a heteroaryl system at the 3-aryl position for enhanced inhibitory activity. nih.govnih.gov These computational models help in rationalizing the binding interactions within the allosteric pocket of HIV-1 RT. nih.gov

The table below presents the inhibitory concentrations of selected thiazolidin-4-one derivatives against HIV-1 RT, showcasing their potential as antiretroviral agents.

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Thiazolidin-4-one Derivatives

| Compound | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-one Derivative 1 | 0.04 | Nevirapine |

| (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-one Derivative 2 | 0.25 | Nevirapine |

Data compiled from studies on various thiazolidin-4-one series. nih.govresearchgate.net

Agricultural Applications: Herbicide Safener Activity and Plant Growth Regulation

Thiazolidine-4-carboxylic acid derivatives have demonstrated significant potential in agricultural applications, particularly as herbicide safeners and plant growth regulators.

As herbicide safeners, these compounds protect crops from the phytotoxic effects of certain herbicides. A study on novel methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates showed their ability to protect maize from injury caused by the herbicide chlorimuron-ethyl (B22764). nih.govnih.govresearchgate.net These safeners were found to increase the activity of acetolactate synthase (ALS), the enzyme targeted by the herbicide, in maize. nih.gov Molecular docking studies suggested that these safener compounds compete with the herbicide for the active site of the enzyme, thereby preventing the herbicide from exerting its inhibitory effect. nih.govnih.govresearchgate.net The protective effects of some of these synthesized compounds were found to be superior to a commercial safener. nih.gov

In the realm of plant growth regulation, derivatives such as N-acetyl-thiazolidine-4-carboxylic acid (NATCA) have been shown to act as biostimulants. researchgate.net NATCA promotes the synthesis of essential amino acids and hormones, which are crucial for the normal growth and development of plants. Its application has been associated with enhanced tolerance to environmental stresses, improved fruit size and yield in crops like apricot. researchgate.net

The following table provides an overview of the agricultural applications and observed effects of specific thiazolidine-4-carboxylate derivatives.

Table 3: Agricultural Applications of Thiazolidine-4-Carboxylate Derivatives

| Compound/Derivative | Application | Crop | Observed Effect |

|---|---|---|---|

| Methyl (R)-N-(o-methoxybenzoyl)-thiazolidine-4-carboxylate | Herbicide Safener | Maize | Protected against chlorimuron-ethyl injury by increasing ALS activity. |

| Methyl (R)-N-(p-chlorobenzoyl)-thiazolidine-4-carboxylate | Herbicide Safener | Maize | Showed good recovery rates for maize growth from herbicide injury. |

This data is based on studies investigating the efficacy of these compounds in specific agricultural contexts. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-tyrosine |

| L-3,4-dihydroxyphenylalanine (L-DOPA) |

| Dopaquinone |

| 2-(2'-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

| Kojic acid |

| (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione |

| 2-(4-(1H-benzimidazol-1-yl)phenyl)-3-(p-tolyl)thiazolidin-4-one |

| Nevirapine |

| Etravirine |

| (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones |

| 2,3-diaryl-thiazolidin-4-ones |

| Chlorimuron-ethyl |

| Methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates |

| N-acetyl-thiazolidine-4-carboxylic acid (NATCA) |

| Methyl (R)-N-(o-methoxybenzoyl)-thiazolidine-4-carboxylate |

Prodrug Concepts and Biochemical Pathways

Ethyl (R)-Thiazolidine-4-carboxylate as an L-Cysteine Prodrug

This compound belongs to a class of compounds known as 2-substituted thiazolidine-4(R)-carboxylic acids, which are recognized as prodrugs of L-cysteine. nih.govacs.org A prodrug is an inactive compound that is converted into an active drug within the body. In this context, the thiazolidine (B150603) structure effectively masks the reactive thiol group of L-cysteine, allowing for its transport and subsequent release at the desired site of action. The (R)-configuration at the 4-position is crucial for its biological activity, as the corresponding (S)-enantiomer has been shown to be ineffective. nih.govacs.org

The release of L-cysteine from 2-substituted thiazolidine-4(R)-carboxylic acids primarily occurs through a non-enzymatic pathway. nih.govacs.org At physiological pH and temperature, the thiazolidine ring is unstable and can spontaneously open. nih.govacs.org This ring-opening is followed by solvolysis, which liberates free L-cysteine and the corresponding aldehyde. nih.govacs.org Studies involving deuterium (B1214612) exchange and metabolic tracking of carbon-14 (B1195169) labeled compounds support this non-enzymatic dissociation mechanism in vivo. nih.govacs.org

While the substituted forms rely on this non-enzymatic process, the parent compound, thiazolidine-4(R)-carboxylic acid (also known as L-thioproline), can be processed enzymatically. It is a known substrate for the mitochondrial enzyme proline oxidase. nih.govacs.org However, 2-substituted derivatives, such as the 2-methyl analog, are not substrates for this enzyme, indicating that the non-enzymatic route is the principal mechanism for L-cysteine release from these specific prodrugs. nih.govacs.org

The primary benefit of delivering L-cysteine is its role as a precursor for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govresearchgate.net L-cysteine is the rate-limiting amino acid in the synthesis of GSH. researchgate.net By providing a stable source of L-cysteine, prodrugs like this compound can effectively support and enhance the intracellular levels of GSH. nih.govnih.gov Studies on related cysteine prodrugs have shown that their administration leads to increased GSH levels in various tissues, including the liver and gastric mucosa. nih.gov This replenishment of the GSH pool is vital for protecting cells against oxidative stress and the damage caused by reactive oxygen species (ROS). researchgate.netnih.gov

Role in Endogenous Aldehyde Detoxification

Thiazolidine-4-carboxylic acid and its derivatives are formed through the condensation of L-cysteine with various aldehydes. researchgate.net This process serves as a natural mechanism for the detoxification of harmful, metabolically produced aldehydes within the cell. researchgate.net The high reactivity of aldehydes with biological nucleophiles makes their immediate removal necessary to prevent cellular toxicity. researchgate.net

The formation of the thiazolidine ring structure effectively sequesters endogenously produced aldehydes. Research has identified several thiazolidine derivatives in the protozoan Entamoeba histolytica as products of this detoxification pathway. researchgate.net Specific examples include:

Thiazolidine-4-carboxylic acid (T4C): Formed from the condensation of L-cysteine and formaldehyde (B43269). researchgate.net

2-Methylthiazolidine-4-carboxylic acid (MT4C): The product of L-cysteine reacting with acetaldehyde (B116499). researchgate.net

2-Ethylthiazolidine-4-carboxylic acid (ET4C): Formed from the condensation of L-cysteine and propionaldehyde. researchgate.net

This scavenging mechanism is a direct chemical reaction that neutralizes the toxic electrophilicity of the aldehydes. researchgate.net

The sequestration of reactive aldehydes is a key component of the cellular stress response. nih.gov Aldehyde accumulation can lead to genotoxicity and cellular damage. cam.ac.uk The formation of thiazolidine derivatives represents an intrinsic protective response against oxidative stress-induced toxicity. nih.gov By neutralizing aldehydes, these compounds help mitigate inflammation and cellular damage, which has been demonstrated in models of ethanol-induced neurodegeneration. nih.gov The antioxidant and anti-inflammatory properties of thiazolidine derivatives are central to their protective effects. nih.govnih.gov

Interactions with Biological Macromolecules

The interactions of this compound and its parent acid with biological macromolecules are multifaceted. The parent compound, thiazolidine-4(R)-carboxylic acid, is a substrate for the enzyme proline oxidase, indicating a direct interaction with this protein. nih.govacs.org Furthermore, studies have revealed that thiazolidine-4-carboxylic acid can be incorporated into cellular proteins, suggesting it can be recognized and utilized by the cell's translational machinery. nih.gov The very formation of the compound is a dynamic interaction between the small molecules L-cysteine and an aldehyde, and this equilibrium can be influenced by the local concentration of L-cysteine, which can promote the reverse reaction, releasing the original components. nih.gov

Research Findings Summary

| Section | Key Finding | Compound(s) Studied | Implication | Citation(s) |

| 5.1.1 | Release of L-cysteine occurs via non-enzymatic ring opening and solvolysis. | 2-Substituted thiazolidine-4(R)-carboxylic acids | Establishes the primary mechanism for L-cysteine delivery from this class of prodrugs. | nih.govacs.org |

| 5.1.2 | Administration increases glutathione (GSH) levels in tissues. | Thiazolidine-4-carboxylic acid | Demonstrates the role in supporting the cell's primary antioxidant defense system. | nih.gov |

| 5.2.1 | Formed by the condensation of L-cysteine with endogenous aldehydes like formaldehyde and acetaldehyde. | T4C, MT4C, ET4C | Acts as a direct chemical scavenger for detoxifying harmful metabolic byproducts. | researchgate.net |

| 5.2.2 | Formation is an intrinsic response to oxidative stress, protecting cells from aldehyde-induced toxicity. | Thiazolidine-4-carboxylic acid | Links the compound to cellular defense mechanisms against oxidative and chemical stress. | nih.gov |

| 5.3 | The parent acid is a substrate for proline oxidase and can be incorporated into cellular proteins. | Thiazolidine-4(R)-carboxylic acid | Shows direct interaction with enzymes and integration into cellular protein structures. | nih.govacs.orgnih.gov |

Applications in Bioconjugation Chemistry for Targeted Delivery

The application of this compound in bioconjugation chemistry for targeted delivery is a promising yet underdeveloped area of research. Bioconjugation strategies are pivotal in modern drug delivery, aiming to enhance the selectivity and efficacy of therapeutic agents by linking them to targeting moieties. nih.gov

The structure of this compound offers functional handles that could be exploited for bioconjugation. The secondary amine within the thiazolidine ring can act as a nucleophile for conjugation, although this might interfere with its prodrug function if the ring integrity is compromised. A more viable strategy would involve the hydrolysis of the ethyl ester to the carboxylic acid, which can then be activated for amide bond formation with an amino group on a targeting ligand or a linker.

Thiazolidine derivatives have been used as building blocks in the synthesis of more complex molecules with therapeutic potential. For example, the thiazolidine core is a component of penicillins. While not a direct application in bioconjugation for targeted delivery, this highlights the chemical versatility of the scaffold.

The concept of using a prodrug as part of a targeted delivery system is well-established. nih.gov In such a system, a targeting moiety (e.g., an antibody, peptide, or small molecule) directs the bioconjugate to specific cells or tissues. Once localized, the prodrug component, such as this compound, can be released and subsequently converted to its active form, L-cysteine, exerting a localized therapeutic effect. This approach could be particularly beneficial in conditions characterized by oxidative stress in specific cell types.

While direct examples of this compound being used as a linker or payload in a targeted bioconjugate are scarce in the literature, its chemical properties make it a plausible candidate for such applications. Future research could focus on incorporating this molecule into targeted constructs to deliver L-cysteine to specific cellular destinations.

Table 2: Potential Functional Groups of this compound for Bioconjugation

| Functional Group | Potential Conjugation Chemistry (after modification) | Potential Role in Bioconjugate |

| Secondary Amine | Acylation, Alkylation | Linker attachment point |

| Carboxylate (after hydrolysis) | Amide bond formation (EDC/NHS chemistry) | Linker or payload attachment |

| Thiol (after ring opening) | Thiol-maleimide chemistry, disulfide bond formation | Payload release mechanism, linker attachment |

Analytical and Characterization Methodologies in Thiazolidine Research

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopy is fundamental to the structural elucidation of newly synthesized thiazolidine (B150603) derivatives. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of thiazolidine derivatives. Both ¹H and ¹³C NMR provide foundational data on the molecular skeleton. For instance, the formation of the thiazolidine ring is typically confirmed by characteristic signals in ¹H NMR, including a diagnostic singlet for the H-2 proton between δ 5.0-5.9 ppm, and signals for the H-5 methylene (B1212753) and H-4 methine protons forming an ABX system. researchgate.net In ¹³C NMR, the carbons of the thiazolidine ring produce characteristic signals around δ 37, 66, and 68 ppm. researchgate.net

Beyond basic structural confirmation, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for unambiguously assigning stereochemistry. In derivatives of thiazolidine-4-carboxylic acid, the relative configuration at the C-2 and C-4 positions can be determined by observing spatial correlations. researchgate.net A key interaction (cross-peak) between the H-2 and H-4 protons in a NOESY spectrum indicates a cis relationship, which is characteristic of the (2R, 4R) or (2S, 4S) diastereomers. researchgate.netlookchem.com The absence of this correlation suggests a trans relationship, as seen in the (2S, 4R) or (2R, 4S) isomers. researchgate.net Furthermore, the coupling constants between the geminal protons at the C-5 position and the H-4 proton can also help differentiate between diastereomers. lookchem.com For chiral discrimination of enantiomers, which are indistinguishable in standard NMR, chiral solvating agents (CSAs) can be employed. These agents form transient diastereomeric complexes with the analyte, inducing separate signals for each enantiomer in the NMR spectrum. researchgate.netresearchgate.netacs.org

Table 1: Key NMR Data for Stereochemical Analysis of Thiazolidine Derivatives

| Technique | Application | Key Observation / Finding | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | Basic Structure Confirmation | ¹H NMR: H-2 (δ 5.0-5.9), H-4 (δ 3.8-4.2), H-5 (δ 3.2-3.9). ¹³C NMR: Ring carbons at δ 37, 66, 68. | researchgate.net |

| 2D NOESY | Diastereomer Assignment | A cross-peak between H-2 and H-4 protons confirms a cis relationship (e.g., 2R, 4R configuration). | researchgate.netlookchem.com |

| ¹H NMR Coupling Constants | Diastereomer Assignment | The sum of coupling constants between H-5a/H-5b and H-4 is greater for the (2R, 4R) isomer than the (2S, 4R) isomer. | lookchem.com |

| NMR with Chiral Solvating Agents (CSAs) | Enantiomeric Discrimination | Induces separate, observable signals for each enantiomer in a racemic mixture. | researchgate.netresearchgate.net |

Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are complementary techniques that provide crucial information on functional groups and molecular weight. In the analysis of Ethyl (R)-thiazolidine-4-carboxylate and related structures, IR spectroscopy is used to identify key functional groups. The presence of an ester carbonyl (C=O) group is indicated by a strong absorption band typically around 1740 cm⁻¹. libretexts.org Other important absorptions include the N-H stretch of the secondary amine in the thiazolidine ring, usually found around 3250 cm⁻¹. researchgate.net

High-Resolution Mass Spectrometry provides the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural confirmation. For the thiazolidine ring, characteristic fragmentation pathways include the cleavage of the 1,4- and 2,5-bonds, yielding diagnostic fragment ions that confirm the presence of the heterocyclic core. researchgate.net

Table 2: Spectroscopic Data (IR and MS) for Thiazolidine-4-carboxylate Derivatives

| Technique | Feature | Typical Value / Observation | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Ester Carbonyl (C=O) Stretch | ~1740 cm⁻¹ | libretexts.org |

| Secondary Amine (N-H) Stretch | ~3250 cm⁻¹ | researchgate.net | |

| Mass Spectrometry (MS) | Molecular Ion Peak (HRMS) | Provides exact mass for elemental formula confirmation. | nih.govjournaljpri.com |

| Diagnostic Fragmentation | Cleavage of thiazolidine ring at 1,4- and 2,5-positions. | researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional conformation of chiral molecules in the solid state. For derivatives of thiazolidine-4-carboxylic acid, this technique provides unequivocal proof of the configuration at stereogenic centers, such as C2 and C4. lookchem.comresearchgate.net By analyzing the diffraction pattern of a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. This has been successfully applied to ascertain the absolute stereochemistry of N-protected 2-arylthiazolidine-4-carboxylic acids, confirming the results inferred from spectroscopic methods. researchgate.net The data obtained from X-ray analysis, including bond lengths, bond angles, and torsional angles, are invaluable for understanding the conformational preferences of the thiazolidine ring.

Chromatographic Methods for Compound Isolation and Purity Verification

Chromatographic techniques are essential for the purification of synthesized thiazolidine derivatives and for the verification of their purity. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions. impactfactor.orgnih.gov For preparative purposes, column chromatography is a standard method for isolating the desired product from reaction mixtures. researchgate.netimpactfactor.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the final compound. cipac.org Specific HPLC methods have been developed for the analysis of thiazolidine-4-carboxylates. For example, an HPLC-MS/MS method using an X-Bridge Glycan BEH Amide column with a gradient elution has been reported for the determination of a thiazolidine derivative in plasma. nih.govresearchgate.net For chiral compounds, specialized chiral HPLC is used to separate enantiomers and determine enantiomeric purity. Columns such as Chiralpak AD-H and Chiralcel OD-H have proven effective in resolving the enantiomers of certain thiazolidine derivatives. researchgate.netnih.gov Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used, typically after a derivatization step to increase the volatility of the analytes. nih.gov

Table 3: Chromatographic Methods in Thiazolidine Analysis

| Method | Application | Example Conditions/Columns | Reference |

|---|---|---|---|

| TLC / Column Chromatography | Reaction Monitoring / Purification | Standard silica (B1680970) gel columns. | impactfactor.orgnih.gov |

| HPLC-MS/MS | Quantification in Biological Matrices | Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm). Mobile Phase: Gradient of water and acetonitrile (B52724) with 0.1% formic acid. | nih.govresearchgate.net |

| Chiral HPLC | Enantiomer Separation | Columns: Chiralpak AD-H, Chiralcel OD-H. | researchgate.netnih.gov |

| GC-MS | Quantification in Biological Matrices | Requires derivatization (e.g., with ethyl chloroformate) prior to analysis. | nih.gov |

In Vitro and Cell-Based Assays for Pharmacological Profiling

To explore the therapeutic potential of this compound and its analogues, a variety of in vitro and cell-based assays are conducted. These assays are designed to screen for specific biological activities and to quantify their potency, often reported as an IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value. Thiazolidine derivatives have been evaluated against a wide range of biological targets. nih.gov

Common pharmacological screenings include:

Anticancer Activity: The cytotoxic effects of thiazolidine derivatives are frequently tested against a panel of human cancer cell lines. nih.gov Standard protocols like the MTT assay are used to measure cell viability after exposure to the compound. nih.gov Cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) are commonly used. nih.govnih.govnih.gov

Enzyme Inhibition: Many thiazolidines are designed as enzyme inhibitors. Assays are performed to measure the inhibition of specific enzymes relevant to diseases like diabetes (α-amylase, α-glucosidase), bacterial infections (β-lactamase), or cancer (kinases like PIM kinase and VEGFR-2). nih.govnih.govresearchgate.netresearchgate.net

Antibacterial Activity: The antibacterial potential is assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species. nih.govekb.eg

Table 4: Pharmacological Assays for Thiazolidine Derivatives

| Assay Type | Target/Model | Purpose | Reference |

|---|---|---|---|

| Anticancer / Cytotoxicity | MCF-7, MDA-MB-231, HeLa cancer cell lines | To evaluate anti-proliferative effects. | nih.govnih.gov |

| Enzyme Inhibition | α-Amylase / α-Glucosidase | Screening for antidiabetic potential. | researchgate.net |

| VEGFR-2 Kinase | Screening for anti-angiogenic (anticancer) potential. | nih.gov | |

| Antibacterial Activity | S. aureus, E. coli, P. aeruginosa | To determine minimum inhibitory concentration (MIC). | nih.govekb.eg |

| Anticonvulsant Activity | Pentylenetetrazole (PTZ)-induced seizure model in mice | To evaluate anti-seizure potential. | nih.gov |

In Silico Tools for Structure-Based Drug Design and Mechanism Prediction

Computational, or in silico, tools have become integral to modern drug discovery, enabling researchers to rationalize experimental findings and guide the design of more potent molecules. For thiazolidine research, these methods are used to predict how a compound like this compound might interact with a biological target and to assess its drug-like properties. journaljpri.com

Key in silico approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. researchgate.netresearchgate.net Software like AutoDock is used to place the thiazolidine derivative into the active site of a target enzyme (e.g., β-lactamase or α-glucosidase) to study potential binding modes and interactions, which helps in understanding the structure-activity relationship (SAR). journaljpri.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.net This can be used to predict the activity of novel, unsynthesized derivatives.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov This early-stage profiling helps to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities before resource-intensive synthesis and testing. nih.gov